Flavin adenine dinucleotide disodium salt dihydrate
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Overview
Description
Flavin adenine dinucleotide disodium salt dihydrate is a redox cofactor involved in various important enzymatic reactions in metabolism. This compound is essential for the function of several flavoproteins, including succinate dehydrogenase and α-ketoglutarate dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flavin adenine dinucleotide disodium salt dihydrate can be synthesized through the phosphorylation of riboflavin (vitamin B2) followed by the condensation with adenosine diphosphate. The reaction typically involves the use of phosphorylating agents and specific reaction conditions to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microorganisms that naturally produce riboflavin. The riboflavin is then chemically modified to produce the desired compound. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Flavin adenine dinucleotide disodium salt dihydrate undergoes several types of chemical reactions, including oxidation-reduction (redox) reactions, where it acts as an electron carrier. It can be reduced to form flavin adenine dinucleotide dihydro, which is then reoxidized in various metabolic pathways .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nicotinamide adenine dinucleotide phosphate (NADPH) and other reducing agents. The reactions typically occur under physiological conditions, such as in the presence of specific enzymes and cofactors .
Major Products Formed: The major products formed from the reactions involving this compound include reduced flavin adenine dinucleotide dihydro and various metabolites produced in metabolic pathways such as the citric acid cycle .
Scientific Research Applications
Flavin adenine dinucleotide disodium salt dihydrate has a wide range of scientific research applications. It is used as a redox cofactor in studies involving flavoproteins, which are essential for various metabolic processes . In biology, it is used to study the mechanisms of enzyme action and electron transport . In medicine, it is used to investigate the role of flavoproteins in diseases and to develop potential therapeutic agents . In industry, it is used in the production of various biotechnological products and as a component in diagnostic assays .
Mechanism of Action
The mechanism of action of flavin adenine dinucleotide disodium salt dihydrate involves its role as an electron carrier in redox reactions. It participates in the transfer of electrons in various metabolic pathways, including the citric acid cycle and the electron transport chain . The molecular targets of this compound include various enzymes and proteins that require flavin adenine dinucleotide as a cofactor for their activity .
Comparison with Similar Compounds
Flavin adenine dinucleotide disodium salt dihydrate is similar to other flavin cofactors, such as flavin mononucleotide and riboflavin. it is unique in its ability to participate in a wider range of redox reactions and its role in more complex metabolic pathways . Other similar compounds include nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, which also function as electron carriers but have different roles and specificities in metabolic processes .
Properties
Molecular Formula |
C27H35N9Na2O17P2 |
---|---|
Molecular Weight |
865.5 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate |
InChI |
InChI=1S/C27H33N9O15P2.2Na.2H2O/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;;2*1H2/q;2*+1;;/p-2/t14-,15+,16+,19-,20+,21+,26+;;;;/m0..../s1 |
InChI Key |
BQQMQIKEGQFKBM-GJXCDVRXSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.O.[Na+].[Na+] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
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